molecular formula C5H3BrClNO2S B1522637 6-Bromopyridine-3-sulfonyl chloride CAS No. 886371-20-6

6-Bromopyridine-3-sulfonyl chloride

Cat. No.: B1522637
CAS No.: 886371-20-6
M. Wt: 256.51 g/mol
InChI Key: ILKASQDZWIHVOO-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3BrClNO2S and its molecular weight is 256.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The sulfonyl chloride group in 6-Bromopyridine-3-sulfonyl chloride is highly reactive and can react with a variety of nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids. The bromine atom on the pyridine ring can also participate in various reactions, such as palladium-catalyzed cross-coupling reactions .

Biological Activity

6-Bromopyridine-3-sulfonyl chloride is a sulfonylating agent that has gained attention in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its highly reactive sulfonyl chloride group, which allows it to form covalent bonds with nucleophiles, leading to the synthesis of various biologically active derivatives. Understanding its biological activity is crucial for its application in drug development and chemical biology.

This compound is derived from pyridine and contains a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position. The presence of these functional groups imparts unique reactivity patterns, making it suitable for various chemical transformations.

Property Details
Molecular FormulaC6_6H5_5BrClN1_1O2_2S
Molecular Weight236.53 g/mol
AppearanceWhite to light yellow solid
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. These reactions are pivotal in modifying biological molecules, thereby influencing their biological functions.

  • Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by amines to form sulfonamides.
  • Electrophilic Aromatic Substitution : The bromine atom on the pyridine ring can undergo electrophilic substitution, allowing further functionalization.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine sulfonyl chlorides can inhibit cancer cell proliferation.

  • Case Study : A study demonstrated that certain pyridine sulfonamide derivatives had IC50 values against C6 glioma cells, indicating their potential as anticancer agents. Specifically, compounds derived from this compound showed promising results with IC50 values lower than 10 µg/mL .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by sulfonamide derivatives derived from this compound. These compounds have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

  • Research Findings : In vitro studies revealed that certain derivatives significantly inhibited carbonic anhydrase activity, suggesting potential therapeutic applications in conditions like glaucoma and edema.

Applications in Drug Development

The reactivity of this compound makes it an attractive intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biomolecules allows researchers to explore new therapeutic avenues.

Synthesis of Sulfonamide Antibiotics

One prominent application is in the synthesis of sulfonamide antibiotics. The modification of amino groups in existing antibiotics with this compound has led to enhanced antibacterial activity.

Development of Antiviral Agents

Additionally, researchers have explored the use of this compound in developing antiviral agents targeting viral proteases. The incorporation of sulfonamide moieties has been linked to increased potency against specific viral strains.

Properties

IUPAC Name

6-bromopyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKASQDZWIHVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681072
Record name 6-Bromopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-20-6
Record name 6-Bromopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.-5° C.) stirred solution of 5-amino-2-bromopyridine (1.5 g, 8.6 mmol) in 12 N hydrochloric acid (26.5 mL), was slowly added a solution of sodium nitrite (0.66 g, 7.76 mmol) in water (7 mL). In a separate flask, sulfur dioxide was bubbled through a stirred solution of copper(II) chloride dihydrate (0.63 g, 3.50 mmol) in glacial acetic acid at 0° C. for 30 minutes, and then the diazotized reaction mixture prepared above was added. The resulting mixture was slowly warmed to room temperature and stirred for 30 minutes, then was poured into ice water (100 mL), and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 6-bromo-pyridine-3-sulfonyl chloride, which was immediately used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
copper(II) chloride dihydrate
Quantity
0.63 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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